1-(3-Bromopropyl)-2-iodo-3-(trifluoromethoxy)benzene
Description
1-(3-Bromopropyl)-2-iodo-3-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a bromopropyl chain, an iodine substituent in the ortho position, and a trifluoromethoxy group in the meta position.
Properties
Molecular Formula |
C10H9BrF3IO |
|---|---|
Molecular Weight |
408.98 g/mol |
IUPAC Name |
1-(3-bromopropyl)-2-iodo-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9BrF3IO/c11-6-2-4-7-3-1-5-8(9(7)15)16-10(12,13)14/h1,3,5H,2,4,6H2 |
InChI Key |
UBPGTILZEQNZRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)I)CCCBr |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Bromopropyl)-2-iodo-3-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common method includes the following steps:
Halogenation: Introduction of bromine and iodine atoms to the benzene ring through electrophilic aromatic substitution.
Trifluoromethoxylation: Introduction of the trifluoromethoxy group using reagents like trifluoromethyl ethers under specific conditions.
Alkylation: Attachment of the 3-bromopropyl group via nucleophilic substitution reactions.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity, utilizing catalysts and controlled reaction conditions to ensure efficiency and scalability.
Chemical Reactions Analysis
1-(3-Bromopropyl)-2-iodo-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles under suitable conditions, forming new compounds.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Bromopropyl)-2-iodo-3-(trifluoromethoxy)benzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3-Bromopropyl)-2-iodo-3-(trifluoromethoxy)benzene exerts its effects involves its interaction with various molecular targets. The presence of halogen atoms and the trifluoromethoxy group can influence its reactivity and binding affinity to different substrates. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, affecting the overall chemical behavior of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
Halogen-Substituted Derivatives
1-(3-Bromopropyl)-2-chlorobenzene ():
- Lacks the trifluoromethoxy group but shares the bromopropyl chain and a halogen (Cl instead of I).
- Synthesized via column chromatography (93% yield), highlighting the stability of bromopropyl-substituted aromatics during purification .
- Lower molecular weight (C₉H₁₀BrCl) compared to the target compound, reducing steric hindrance.
- 1-Bromo-2-(trifluoromethoxy)benzene (): Simpler structure without the bromopropyl chain or iodine.
Functional Group Variations
- 1-(3-Bromopropyl)-2-nitro-4-(trifluoromethoxy)benzene (): Features a nitro group (strong electron-withdrawing) instead of iodine. Molecular formula: C₁₀H₉BrF₃NO₃; average mass 328.083. The nitro group increases polarity and may reduce thermal stability compared to iodine .
- 1-(3-Bromopropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene (): Contains both difluoromethoxy and trifluoromethoxy groups. Molecular formula: C₁₁H₁₀BrF₅O₂; molar mass 349.08. Higher fluorine content increases density (1.533 g/cm³) and boiling point (272.6°C) compared to mono-fluorinated analogs .
Reactivity Trends
- Halogen Reactivity : Chloro and bromo analogs () show lower reactivity in nucleophilic substitutions compared to iodo derivatives due to weaker C–X bond dissociation energies.
- Trifluoromethoxy vs.
Physical Properties
*Estimated based on analogs.
Biological Activity
1-(3-Bromopropyl)-2-iodo-3-(trifluoromethoxy)benzene is a complex organic compound characterized by its unique structural features, including a bromopropyl group, an iodine atom, and a trifluoromethoxy group attached to a benzene ring. Its molecular formula is C10H9BrF3IO, with a molecular weight of approximately 408.98 g/mol. This compound has garnered attention in synthetic and medicinal chemistry due to its distinctive chemical properties and potential biological activities.
Synthesis
The synthesis of 1-(3-Bromopropyl)-2-iodo-3-(trifluoromethoxy)benzene typically involves several key steps that require careful optimization to achieve high yields and purity. Common methods include:
- Electrophilic Aromatic Substitution : This method introduces the bromopropyl and iodo groups onto the benzene ring.
- Trifluoromethoxylation : The trifluoromethoxy group is introduced using trifluoromethylating agents in the presence of suitable bases.
Biological Activity
Preliminary studies on the biological activity of 1-(3-Bromopropyl)-2-iodo-3-(trifluoromethoxy)benzene suggest that its unique structure allows for significant interactions with biological molecules. The key areas of interest include:
- Antimicrobial Activity : Similar compounds have shown potential as antibacterial and antifungal agents. The presence of halogen atoms can enhance the reactivity towards microbial targets.
- Enzyme Inhibition : The compound may inhibit various enzymes involved in disease processes, including cancer-related pathways, due to its electrophilic nature which allows it to interact with nucleophilic sites on enzymes.
Case Studies
- Anticancer Properties : A study indicated that halogenated compounds similar to 1-(3-Bromopropyl)-2-iodo-3-(trifluoromethoxy)benzene exhibited cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism was attributed to the compound's ability to form adducts with cellular macromolecules.
- Antimicrobial Testing : Research involving structurally related compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell membranes, potentially due to the lipophilicity imparted by the bromopropyl group.
Comparative Analysis
To understand the biological activity better, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene | Contains bromopropyl and trifluoromethyl groups | Lacks iodine substitution; different reactivity |
| 1-Bromo-2-(trifluoromethoxy)benzene | Features a bromine atom and trifluoromethoxy group | Simpler structure; lacks additional substituents |
| 1-Bromo-3,5-bis(trifluoromethyl)benzene | Contains multiple trifluoromethyl groups | Increased steric hindrance; distinct chemical behavior |
The mechanism by which 1-(3-Bromopropyl)-2-iodo-3-(trifluoromethoxy)benzene exerts its biological effects likely involves:
- Electrophilic Attack : The electrophilic nature of the iodo and bromine substituents can lead to nucleophilic attack by biological molecules, altering their function.
- Hydrophobic Interactions : The trifluoromethoxy group enhances hydrophobic interactions, potentially facilitating membrane penetration and interaction with intracellular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
